molecular formula C12H19BrFN B1450351 N-(2-fluorobenzyl)-3-pentanamine hydrobromide CAS No. 915920-61-5

N-(2-fluorobenzyl)-3-pentanamine hydrobromide

Cat. No. B1450351
CAS RN: 915920-61-5
M. Wt: 276.19 g/mol
InChI Key: GPKWWOXXGPFAJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorobenzyl halide with 3-pentanamine, followed by acidification with hydrobromic acid to form the hydrobromide salt .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring substituted with a fluorine atom and a CH2NH-(pentane) group at the 2-position. The pentane chain would have an NH2 group at the 3-position .


Chemical Reactions Analysis

As an amine, this compound could participate in various reactions such as alkylation, acylation, and condensation. The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a bromide salt, it would likely be a crystalline solid at room temperature. The presence of the aromatic ring and the alkyl chain could impact its solubility and other properties .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Research has demonstrated the synthesis of various fluorobenzyl derivatives and their roles as intermediates in developing pharmaceutical agents. For instance, the synthesis of fluorobenzenamides exhibited anticonvulsant activity, suggesting a potential pathway for developing new anticonvulsant drugs S. Meza-Toledo et al., 2008. Furthermore, the investigation into the synthesis of N-annulated perylene diimide dimers with benzyl-based side chains, including fluorobenzyl groups, highlighted their application in organic solar cells, showcasing the versatility of fluorobenzyl compounds in materials science M. Nazari et al., 2018.

Antimicrobial and Anticancer Activities

Some studies focused on the antimicrobial and potential anticancer activities of fluorobenzyl-related compounds. For example, phosphazene derivatives with 4-fluorobenzyl pendant arms were synthesized and evaluated for their antimicrobial activities, suggesting their potential as antimicrobial agents Güler İnci Tanrıkulu et al., 2019. Another study on dispirocyclotriphosphazene derivatives highlighted their structural and stereogenic properties, DNA interactions, and evaluated antimicrobial and cytotoxic activities, indicating a multifaceted potential in biomedicine Ezel ÖztÜrk et al., 2019.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of fluorobenzyl compounds form a significant part of research efforts, aiming to explore their reactivity and potential applications. The synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene and its structural characterization and biological activity studies exemplify the ongoing research in synthesizing novel compounds with specific functional properties Gamze Elmas et al., 2020.

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]pentan-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.BrH/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13;/h5-8,11,14H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWWOXXGPFAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluorobenzyl)-3-pentanamine hydrobromide
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N-(2-fluorobenzyl)-3-pentanamine hydrobromide
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